Benzaldehyde, 3,6-dibromo-2-hydroxy-
Description
Benzaldehyde, 3,6-dibromo-2-hydroxy- (C₇H₄Br₂O₂), is a halogenated aromatic aldehyde with bromine substituents at positions 3 and 6 and a hydroxyl group at position 2. Halogenation and hydroxylation patterns in benzaldehyde derivatives are known to influence physicochemical behavior, biological activity, and industrial utility, such as in antifungal agents or aromatic flavorings .
Properties
CAS No. |
63536-06-1 |
|---|---|
Molecular Formula |
C7H4Br2O2 |
Molecular Weight |
279.91 g/mol |
IUPAC Name |
3,6-dibromo-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H4Br2O2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-3,11H |
InChI Key |
ZFQDZPFBSHIVHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Br)C=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzaldehyde, 3,6-dibromo-2-hydroxy- typically involves the bromination of salicylaldehyde (2-hydroxybenzaldehyde). The reaction is carried out in the presence of bromine (Br2) and a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 3 and 6 positions .
Industrial Production Methods
In an industrial setting, the production of benzaldehyde, 3,6-dibromo-2-hydroxy- may involve a continuous flow process to optimize yield and efficiency. The use of catalysts and advanced reaction techniques can further enhance the production process, making it more cost-effective and scalable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 3,6-dibromo-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3,6-dibromo-2-hydroxybenzoic acid.
Reduction: 3,6-dibromo-2-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 3,6-dibromo-2-hydroxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzaldehyde, 3,6-dibromo-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atoms and hydroxyl group may also contribute to its reactivity and biological effects .
Comparison with Similar Compounds
Structural and Chemical Properties Comparison
The target compound differs from its analogs in substituent type, position, and functional groups:
Physicochemical Properties
Solubility and Stability
- Benzaldehyde derivatives generally exhibit low aqueous solubility due to aromatic hydrophobicity. For example, benzaldehyde has a solubility of 0.06 M in water , while halogenation (e.g., 3,5-dichloro-2-hydroxybenzaldehyde) further reduces solubility due to increased molecular weight and hydrophobicity.
- Hydroxyl vs. Methoxy: The hydroxyl group in 2-hydroxybenzaldehyde improves solubility in polar solvents (e.g., ethanol) compared to 3,5-dibromo-2-methoxybenzaldehyde, where methoxy substitution reduces polarity .
Chromatographic Behavior
- Retention Indices: Halogenated benzaldehydes show higher retention times in gas chromatography due to increased molecular weight and interactions with stationary phases. For example, 3,5-dichloro-2-hydroxybenzaldehyde has a Kovats' RI of 1,432 (nonpolar column) , whereas non-halogenated 2-hydroxybenzaldehyde elutes earlier.
Antifungal and Antimicrobial Potential
- Benzaldehyde exhibits moderate antifungal activity, inhibiting fungal growth at high concentrations . Halogenation enhances this activity; for instance, phenol and 1-decanol derivatives show stronger inhibition .
- 3,6-Dibromo-2-hydroxybenzaldehyde is hypothesized to have superior bioactivity due to bromine’s electronegativity and lipid solubility, which improve membrane penetration. Similar trends are observed in 3,5-dibromo-2-methoxybenzaldehyde, though methoxy substitution may reduce bioavailability compared to hydroxyl groups .
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